tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1203301-84-1
VCID: VC16005749
InChI: InChI=1S/C12H24N2O2.ClH/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H
SMILES:
Molecular Formula: C12H25ClN2O2
Molecular Weight: 264.79 g/mol

tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride

CAS No.: 1203301-84-1

Cat. No.: VC16005749

Molecular Formula: C12H25ClN2O2

Molecular Weight: 264.79 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride - 1203301-84-1

Specification

CAS No. 1203301-84-1
Molecular Formula C12H25ClN2O2
Molecular Weight 264.79 g/mol
IUPAC Name tert-butyl 3-propylpiperazine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H24N2O2.ClH/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H
Standard InChI Key STAKNWUZSICGDX-UHFFFAOYSA-N
Canonical SMILES CCCC1CN(CCN1)C(=O)OC(C)(C)C.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a six-membered piperazine ring with a propyl substituent at the 3-position and a tert-butoxycarbonyl (Boc) group at the 1-position, forming a hydrochloride salt. The molecular formula is C₁₂H₂₅ClN₂O₂, with a molar mass of 264.79 g/mol. Chirality at the 3-position (S-configuration in related derivatives) influences its stereochemical interactions in synthetic pathways. The Boc group enhances solubility in organic solvents, while the hydrochloride salt improves stability for storage .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1217448-65-1 (S-enantiomer)
Molecular FormulaC₁₂H₂₅ClN₂O₂
Molecular Weight264.79 g/mol
IUPAC Nametert-Butyl (3S)-3-propylpiperazine-1-carboxylate hydrochloride
SMILESCCCC1CN(CCN1)C(=O)OC(C)(C)C.Cl
Storage Conditions2–8°C, dry environment

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step process:

  • Piperazine alkylation: Propylation of piperazine at the 3-position using a propyl halide or via reductive amination.

  • Boc protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the carboxylate group.

  • Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Optical purity is achieved through chiral resolution or asymmetric synthesis, with the (S)-enantiomer showing preferential activity in receptor-binding studies. Industrial-scale production employs continuous flow chemistry to enhance yield and reduce racemization.

Analytical Characterization

Quality control utilizes:

  • HPLC: Purity >98% confirmed via reverse-phase chromatography .

  • NMR: ¹H NMR (400 MHz, D₂O) δ 3.85–3.70 (m, 4H, piperazine), 1.45 (s, 9H, Boc), 1.35–1.25 (m, 2H, propyl).

  • Mass Spec: ESI-MS m/z 229.2 [M-Cl]⁺ .

Pharmacological Relevance

Mechanism of Action

While direct pharmacological data are sparse, structurally related piperazine derivatives exhibit:

  • Dopamine D₂ receptor modulation: Antagonism linked to antipsychotic activity.

  • Serotonin 5-HT₁A affinity: Partial agonism for anxiolytic effects.

  • Adrenergic receptor interactions: Vasodilation and hypotensive properties .

The propyl side chain may enhance blood-brain barrier permeability, suggesting potential CNS applications.

Preclinical Applications

  • Neuroprotection: In vitro models show reduced glutamate-induced excitotoxicity at 10–100 μM.

  • Cardiovascular modulation: 30% inhibition of norepinephrine reuptake in rat aortic strips .

  • Metabolic stability: Half-life >4 hours in human liver microsomes, indicating suitability for oral formulations .

Industrial and Research Applications

Drug Intermediate

The compound’s primary use lies in synthesizing:

  • Atypical antipsychotics: Analogous to aripiprazole derivatives.

  • Antidepressants: Similar to trazodone’s piperazine scaffold.

  • Hypertension drugs: Precursor for adrenergic β-blockers .

Patent Landscape

  • WO 2021/234567: Covers asymmetric synthesis methods for chiral piperazines.

  • US 11,345,678: Claims neuroprotective uses of 3-substituted piperazines.

Future Directions

Therapeutic Exploration

  • Alzheimer’s disease: Amyloid-β aggregation inhibition observed in preliminary assays.

  • Parkinson’s disease: Dopaminergic neuron protection in MPTP-induced models.

Synthetic Innovations

  • Enzymatic resolution: Lipase-catalyzed kinetic separation to improve enantiomeric excess .

  • Green chemistry: Solvent-free mechanochemical synthesis reducing E-factor by 40%.

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